molecular formula C18H21N5O3S B2930554 methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate CAS No. 1014094-77-9

methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Cat. No.: B2930554
CAS No.: 1014094-77-9
M. Wt: 387.46
InChI Key: XFTWCHASGDNKNY-UHFFFAOYSA-N
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Description

Methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a heterocyclic compound featuring a triazole core substituted with a thioether-linked benzoate ester and a 3-methoxy-1-methylpyrazole moiety.

Properties

IUPAC Name

methyl 4-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-5-23-15(14-10-22(2)21-16(14)25-3)19-20-18(23)27-11-12-6-8-13(9-7-12)17(24)26-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWCHASGDNKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound notable for its diverse biological activities. The compound integrates a methyl benzoate moiety with a thioether and a triazole ring, contributing to its potential in various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of 357.43 g/mol. Its structure features multiple functional groups that enhance its chemical diversity and biological effectiveness.

Structural Features

FeatureDescription
Benzoate Moiety Provides hydrophobic characteristics, enhancing membrane permeability.
Triazole Ring Known for antifungal and antibacterial properties.
Thioether Linkage May influence the compound's reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an antifungal agent and its interactions with different biological systems.

Antifungal Activity

The triazole core is associated with significant antifungal properties. Studies have shown that derivatives of triazoles exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.01560.0156 to 2.0μg/mL2.0\,\mu g/mL, indicating potent activity against resistant strains .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
  • Disruption of Fungal Cell Wall Integrity : The compound may also affect the synthesis or integrity of the fungal cell wall.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and similar derivatives:

  • Synthesis and Structure–Activity Relationship (SAR) :
    • Recent research emphasizes the importance of structural modifications in enhancing antifungal activity . For instance, substituents at specific positions on the triazole ring have been shown to significantly impact efficacy.
  • Comparative Studies :
    • Comparative analysis with other pyrazole derivatives indicates that compounds containing both pyrazole and triazole functionalities exhibit enhanced biological activity compared to simpler analogs .
  • Toxicity Assessment :
    • Preliminary toxicity assessments suggest that while the compound exhibits potent antifungal properties, it maintains low cytotoxicity in mammalian cell lines, making it a candidate for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Triazole and Pyrazole Moieties

Compound A : 4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1170215-29-8)

  • Key Differences : Replaces the ethyl group with a methoxyethyl substituent and lacks the thioether-linked benzoate ester.
  • Impact : The methoxyethyl group enhances hydrophilicity compared to the ethyl group, while the absence of the benzoate ester reduces lipophilicity. This compound has a lower molar mass (269.32 g/mol) and simpler structure (C₁₀H₁₅N₅O₂S), suggesting reduced metabolic stability compared to the target compound .

Compound B: Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Formamido}Imino)Methyl]Benzoate

  • Key Differences : Features a pyrazole-carbonyl hydrazone group instead of a triazole-thioether linkage.
  • The 4-methylphenyl substituent on the pyrazole increases steric bulk compared to the 3-methoxy-1-methyl group in the target compound .

Functional Group Modifications

Compound C: Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38)

  • Key Differences : Incorporates a tetrafluoropropoxy bridge and a carbamoylpyrazole group.
  • Impact : The fluorine atoms enhance electronegativity and metabolic resistance, while the carbamoyl group may improve solubility. Synthesized via a Na₂CO₃-mediated coupling (58% yield), this compound highlights divergent synthetic routes compared to the target molecule’s likely thioether formation .

Compound D : 4-Methyl-5-(2-Phenyl-1,3-Thiazol-4-yl)-4H-1,2,4-Triazole-3-Thiol

  • Key Differences : Substitutes the pyrazole with a thiazole ring and includes a phenyl group.
  • Impact: Thiazole’s electron-rich nature may alter redox properties and bioavailability.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₂₁N₅O₃S C₁₀H₁₅N₅O₂S C₂₁H₂₀N₄O₃ C₁₉H₂₀F₄N₆O₃
Molar Mass (g/mol) ~395.45 269.32 376.41 460.39
Key Functional Groups Triazole-thioether Triazole-thiol Hydrazone Tetrafluoro

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